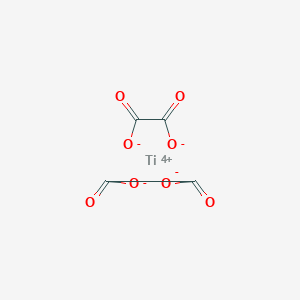

Titanium oxalate

Overview

Description

Titanium Oxalate is a chemical used in preparing zinc-alloy-electroplated steel sheets and in the preparation of welding flux and welding flux binder . It is also used as a catalyst in the production of organic esters and plasticizers .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be synthesized by doping NbO 5 0.3H 2 O with this compound (IV) of 0.5, 1, and 1.5%; and HTiNbO 5 were synthesized, from the mixture of NbO 5 with TiO 2 Degussa-P25, by coprecipitation, impregnation, and solid state . Another method involves the use of oxime-based titanium-oxo clusters .Molecular Structure Analysis

The molecular structure of this compound is complex. The titanium atoms are six-coordinated with two bridging oxygen atoms cis to one another and four oxygen atoms of bidentate oxalate groups, together forming a distorted octahedron . The titanium atoms of the tetramer are linked through oxygen atoms at two neighboring apices of each octahedron .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the photocatalytic oxidation of cyanide . It has also been used in the anodization of Ti6Al4V with oxalic acid .Physical and Chemical Properties Analysis

This compound is a lustrous white metal with low density, high strength, and high corrosion resistance . It has a melting point of 1660 +/- 10°C, boiling point of 3287°C, and a specific gravity of 4.54 .Scientific Research Applications

Photocatalytic Oxidation : Titanium oxalate plays a significant role in photocatalytic reactions. For instance, TiO2 electrodes prepared with this compound demonstrate increased photocurrent densities in the presence of oxalate, enhancing the photocatalytic oxidation process (Byrne & Eggins, 1998).

Surface Modification : Titanium surfaces treated with oxalic-oxalate solutions show altered properties. Such treatments can prevent the growth of a thick oxide layer on titanium surfaces, which is crucial in various applications (González-garcía et al., 1994).

Formation of TiO2 Polymorphs : this compound aids in the formation of various TiO2 polymorphs like anatase, rutile, and brookite, which have wide-ranging applications including in lithium-ion batteries (Dambournet, Belharouak, & Amine, 2010).

Photodegradation Studies : Studies involving titanium dioxide coated on substrates like indium tin oxide glass have shown that this compound can assist in the photodegradation of ions, which is significant in environmental cleanup technologies (Zainal, Saravanan, & Fang, 2004).

Thermal Behaviour and Crystal Structure : The thermal behavior and crystal structure of titanium(IV) oxalate have been studied, revealing insights useful for the development of PZT type oxides and other materials (Boudaren et al., 2003).

Hierarchical Hollow Spheres : this compound is used to fabricate well-crystallized rutile-phase TiO2 hollow spheres with three-dimensional hierarchical architectures, enhancing photocatalytic performance (Xiaoxu Li et al., 2006).

Ripening of this compound Salt : The ripening reaction of this compound salt is influenced by various factors like temperature and ultrasonic treatment, which is critical for developing new crystalline phases with specific applications (Choi & Park, 1999).

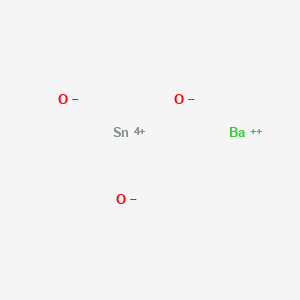

Electrochemical Properties : this compound is used in the preparation of barium titanates, which are key materials in various technologies. The decomposition process of this compound is crucial in understanding and improving these materials (Stockenhuber, Mayer, & Lercher, 1993).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

oxalate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJSDUUHGVDNKL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431191 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14677-00-0 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

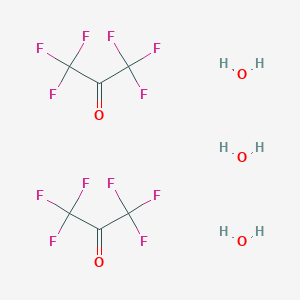

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

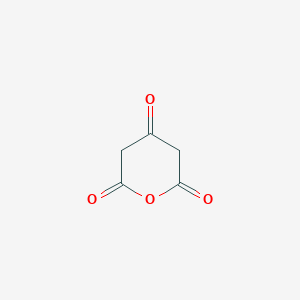

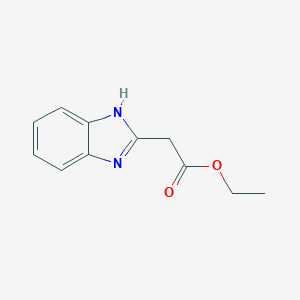

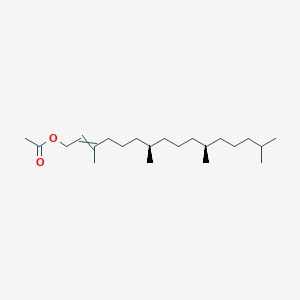

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)